Chloropentaammineruthenium(II)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloropentaammineruthenium(II) chloride is a coordination compound with the empirical formula H15Cl2N5Ru. It is a ruthenium-based complex that features a central ruthenium ion coordinated to five ammine ligands and one chloride ligand. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloropentaammineruthenium(II) chloride can be synthesized through the reaction of ruthenium trichloride with an excess of ammonia in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired complex. The general reaction is as follows:
RuCl3+5NH3+HCl→[Ru(NH3)5Cl]Cl2
The product is then isolated by crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, the production of chloropentaammineruthenium(II) chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
Chloropentaammineruthenium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: The chloride ligand can be substituted with other ligands such as water, phosphines, or other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands in an aqueous or organic solvent.
Major Products Formed
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chloropentaammineruthenium(II) chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of fine chemicals and as a precursor for other ruthenium-based catalysts.
Mechanism of Action
The mechanism of action of chloropentaammineruthenium(II) chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The central ruthenium ion acts as a Lewis acid, activating substrates and enabling reactions such as hydrogenation, oxidation, and ligand exchange. The ammine ligands stabilize the ruthenium center, allowing it to participate in multiple catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Hexaammineruthenium(III) chloride: Another ruthenium-based complex with six ammine ligands and a chloride ligand.
Pentaamminechlororuthenium(III) chloride: Similar to chloropentaammineruthenium(II) chloride but with a different oxidation state of ruthenium.
Ammonium hexachlororuthenate(IV): A ruthenium complex with six chloride ligands and ammonium counterions.
Uniqueness
Chloropentaammineruthenium(II) chloride is unique due to its specific coordination environment and oxidation state, which confer distinct catalytic properties. Its ability to undergo various chemical reactions and its stability in different environments make it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
Cl2H10N5Ru-5 |
---|---|
Molecular Weight |
252.1 g/mol |
IUPAC Name |
azanide;chlororuthenium(1+);chloride |
InChI |
InChI=1S/2ClH.5H2N.Ru/h2*1H;5*1H2;/q;;5*-1;+2/p-2 |
InChI Key |
RNEMZVPQPZHHSV-UHFFFAOYSA-L |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.